molecular formula C12H19N3O B13874791 4-(2-Piperazin-1-ylethoxy)aniline

4-(2-Piperazin-1-ylethoxy)aniline

Cat. No.: B13874791
M. Wt: 221.30 g/mol
InChI Key: IXMQTVDBPAJUSW-UHFFFAOYSA-N
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Description

4-(2-Piperazin-1-ylethoxy)aniline is a compound that features a piperazine ring attached to an aniline moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperazin-1-ylethoxy)aniline typically involves the reaction of piperazine with 4-chloroaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloro group of 4-chloroaniline, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperazin-1-ylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-Piperazin-1-ylethoxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Piperazin-1-ylethoxy)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the aniline moiety allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-(2-piperazin-1-ylethoxy)aniline

InChI

InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10,13H2

InChI Key

IXMQTVDBPAJUSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)N

Origin of Product

United States

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